Para-Ethyl Substitution: Distinct InChI and Physicochemical Profile vs. Ortho Isomer
1-Benzoyl-N-(4-ethylphenyl)prolinamide is the para-substituted constitutional isomer of 1-benzoyl-N-(2-ethylphenyl)prolinamide. The two compounds share the same molecular formula (C₂₀H₂₂N₂O₂, MW 322.4 g/mol) but differ in the position of the ethyl group on the N-phenyl ring, resulting in distinct InChI strings and 3D molecular shapes . While experimentally determined logP and solubility values are not publicly available for either isomer, the para-substitution pattern is predicted to result in a more linear, rod-like molecular geometry with reduced steric hindrance around the amide bond compared to the ortho-isomer, which places the ethyl group closer to the prolinamide core and may restrict conformational freedom at the binding interface . This difference is critical for target recognition in enzyme pockets and receptor binding sites where shape complementarity governs affinity.
| Evidence Dimension | Substitution position on N-phenyl ring (para vs. ortho) |
|---|---|
| Target Compound Data | Para-ethyl (4-ethylphenyl); InChI=1S/C20H22N2O2/c1-2-15-10-12-17(13-11-15)21-19(23)18-9-6-14-22(18)20(24)16-7-4-3-5-8-16 |
| Comparator Or Baseline | 1-Benzoyl-N-(2-ethylphenyl)prolinamide (ortho-ethyl isomer); same MW, different InChI |
| Quantified Difference | Positional isomerism (para vs. ortho); no quantitative bioactivity data available for direct comparison |
| Conditions | Structural analysis based on reported InChI and molecular formula; experimental comparative data not publicly available |
Why This Matters
For researchers developing structure-activity relationships, the para-ethyl isomer offers a distinct spatial presentation of the lipophilic ethyl group, which may yield different target selectivity and binding kinetics compared to the ortho isomer.
